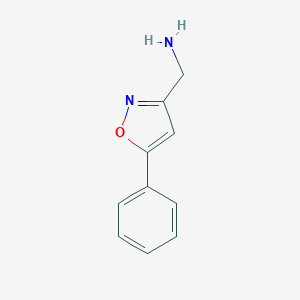
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, also known as chalcone cyanide, is a chemical compound with the molecular formula C16H11NO. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and proteasome. It has also been found to induce oxidative stress and DNA damage in cancer cells. In addition, it has been found to exhibit anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the investigation of its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is a unique chemical compound that has been used in various scientific research applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as potassium hydroxide. The reaction results in the formation of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, which can be further converted to Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- cyanide by reacting it with hydrogen cyanide in the presence of a catalyst such as sodium methoxide.
Applications De Recherche Scientifique
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been used in various scientific research applications such as drug discovery, cancer research, and material science. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been used as a building block in the synthesis of various organic compounds including dyes, polymers, and pharmaceuticals.
Propriétés
Numéro CAS |
5724-55-0 |
|---|---|
Nom du produit |
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- |
Formule moléculaire |
C16H11NO |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-11H/b11-10+ |
Clé InChI |
CAHMJFODGBXCBM-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)

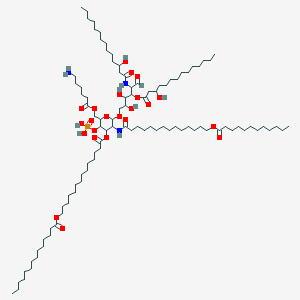


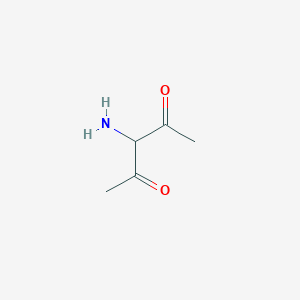
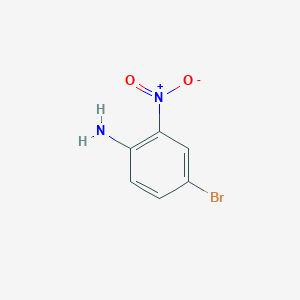
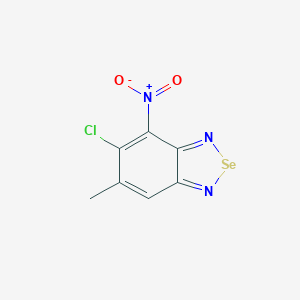

![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)
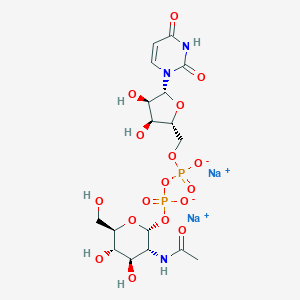
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)

